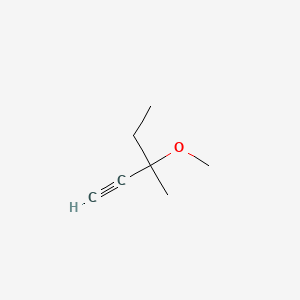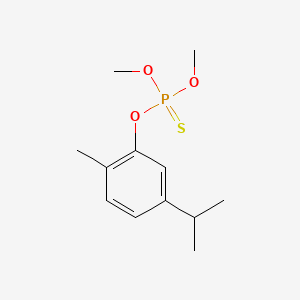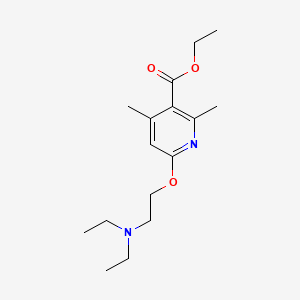
3-Methoxy-3-methyl-1-pentyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methyl-1-pentyne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the first carbon of the pentyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.
Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-pentyne: Lacks the methoxy group, resulting in different reactivity and properties.
3-Methoxy-1-pentyne: Similar structure but with the methoxy group attached to a different carbon.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a triple bond, leading to different chemical behavior.
Uniqueness
3-Methoxy-3-methyl-1-pentyne is unique due to the presence of both a methoxy group and a triple bond in its structure
Propriétés
Numéro CAS |
22802-35-3 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-methoxy-3-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |
Clé InChI |
ADNAPRCXSGMYRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


